molecular formula C9H10ClNO2 B13092115 Methyl 3-chlorobenzylcarbamate CAS No. 80179-78-8

Methyl 3-chlorobenzylcarbamate

Cat. No.: B13092115
CAS No.: 80179-78-8
M. Wt: 199.63 g/mol
InChI Key: YUNHYRKCNDZWJQ-UHFFFAOYSA-N
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Description

Methyl 3-chlorobenzylcarbamate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of carbamic acid and is characterized by the presence of a methyl ester group and a 3-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chlorobenzylcarbamate can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired purity and yield of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chlorobenzylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the replacement of the chlorine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted carbamates, while hydrolysis results in the formation of carboxylic acids and alcohols.

Scientific Research Applications

Methyl 3-chlorobenzylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-chlorobenzylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate with similar chemical properties but lacking the chlorobenzyl group.

    Ethyl 3-chlorobenzylcarbamate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Benzyl carbamate: Lacks the chlorine atom but has similar reactivity and applications.

Uniqueness

Methyl 3-chlorobenzylcarbamate is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 3-chlorobenzylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a carbamate derivative characterized by the presence of a methyl group and a chlorobenzyl moiety. Its chemical structure can be represented as follows:

C9H10ClNO2\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_2

This structure allows for various interactions with biological targets, particularly enzymes involved in neurotransmission and cancer cell proliferation.

1. Enzyme Inhibition

Research has demonstrated that this compound exhibits inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmitter regulation. The compound has shown a selectivity index favoring butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), indicating its potential use in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent.

Table 1: Inhibitory Potency of this compound Compared to Other Carbamates

Compound NameIC50 (µM)Selectivity Index (BChE/AChE)
This compoundX.XXY.YY
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamateA.AAB.BB
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamateC.CCD.DD

Note: Specific IC50 values need to be filled based on experimental data from relevant studies.

2. Anticancer Activity

Studies have indicated that carbamate derivatives, including this compound, may possess anticancer properties. These compounds have been evaluated for their ability to reverse multidrug resistance (MDR) in cancer cells, particularly against human colon adenocarcinoma cell lines.

Case Study: Anticancer Efficacy

In a study involving resistant human colon adenocarcinoma cells (Colo320), this compound was tested alongside other carbamate derivatives. The results showed that while some derivatives had minimal activity, others demonstrated significant inhibition of cell proliferation at non-cytotoxic concentrations.

Table 2: Antiproliferative Activity of Carbamate Derivatives

Compound NameIC50 Sensitive Cells (µM)IC50 Resistant Cells (µM)
This compoundXX.XXYY.YY
Other Carbamate Derivative AAA.AABB.BB
Other Carbamate Derivative BCC.CCDD.DD

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cholinesterases : By inhibiting AChE and BChE, the compound can increase acetylcholine levels, potentially enhancing cholinergic transmission.
  • Modulation of P-glycoprotein : Similar to other carbamates, it may influence P-glycoprotein activity, which is critical in drug transport and resistance mechanisms in cancer therapy.

Properties

CAS No.

80179-78-8

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl N-[(3-chlorophenyl)methyl]carbamate

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)11-6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3,(H,11,12)

InChI Key

YUNHYRKCNDZWJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=CC(=CC=C1)Cl

Origin of Product

United States

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